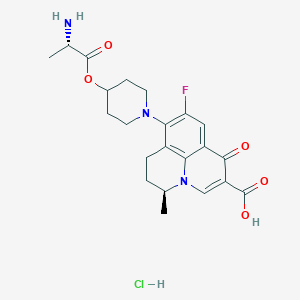

Alalevonadifloxacin hydrochloride

Description

Rationale for Prodrug Development: Enhancing Oral Bioavailability

The primary impetus for the development of Alalevonadifloxacin (B1665202) was to create an orally bioavailable form of its parent compound, Levonadifloxacin (B139917). nih.govresearchgate.net Levonadifloxacin itself exhibits potent antibacterial activity, particularly against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA), but suffers from very poor oral absorption. nih.govresearchgate.net This limitation restricts its use to intravenous administration, which is not always practical for long-term therapy or in outpatient settings. nih.govresearchgate.net

To overcome this hurdle, a prodrug strategy was employed. nih.govresearchgate.net A prodrug is an inactive or less active derivative of a drug molecule that is transformed in the body to release the active parent drug. nih.gov In the case of Alalevonadifloxacin, the goal was to modify the Levonadifloxacin structure in a way that would enhance its absorption from the gastrointestinal tract. nih.gov Upon absorption, the prodrug is designed to be rapidly cleaved by enzymes in the body, releasing the active Levonadifloxacin to exert its therapeutic effect. researchgate.netnih.gov This approach led to the development of Alalevonadifloxacin, an L-alanine ester prodrug of Levonadifloxacin, which demonstrates excellent oral bioavailability of approximately 90%. nih.govnih.govresearchgate.net

Synthetic Methodologies for Alalevonadifloxacin (hydrochloride)

The synthesis of Alalevonadifloxacin is a multi-step process that involves the careful construction of the core molecule and the strategic attachment of the prodrug moiety. tandfonline.comchemicalbook.com The process requires precise control over chemical reactions to ensure the correct stereochemistry and to minimize the formation of impurities. tandfonline.comrawdatalibrary.net

The synthesis starts with the construction of the core benzoquinolizine structure of Levonadifloxacin. chemicalbook.com A key early step involves the reaction of 2-Bromo-4,5-difluoroacetylaniline with crotonaldehyde (B89634) under Skraup-Doeber-Von Miller conditions to form a quinoline (B57606) intermediate. chemicalbook.com This is followed by catalytic hydrogenation to reduce the carbon-bromine bond and then the quinoline ring, resulting in a tetrahydroquinoline derivative. chemicalbook.com

This precursor is then further modified through a series of reactions to build the tricyclic system and introduce the necessary functional groups. chemicalbook.com This includes a reaction with diethylethoxymethylenemalonate (EMME) in polyphosphoric acid (PPA) to form the tricyclic acid. chemicalbook.com

With the core Levonadifloxacin molecule assembled, the next critical step is the esterification to form the prodrug linkage. chemicalbook.com Levonadifloxacin presents two primary sites for such modification: the C-2 carboxylic acid and the C-4 hydroxyl group on the piperidine (B6355638) side chain. nih.govresearchgate.net

Research indicated that creating an ester at the C-4 hydroxyl group of the piperidine was the more favorable strategy. nih.govresearchgate.net Specifically, an L-alanine ester was chosen. nih.gov The coupling of Levonadifloxacin with Boc-alanine, followed by the removal of the Boc protecting group, yields the desired L-alanine ester. chemicalbook.com This amino acid ester not only improves oral absorption but also provides a site for salt formation, which can enhance aqueous solubility. nih.govresearchgate.net The final step involves forming the methanesulfonate (B1217627) salt, yielding Alalevonadifloxacin mesylate. chemicalbook.com

Stereochemistry is a critical aspect of drug design and synthesis, as different stereoisomers of a molecule can have vastly different biological activities. nih.govtaylorfrancis.com Levonadifloxacin is the S-(-)-isomer of nadifloxacin (B1676911) and exhibits greater in vitro potency than its R-(+)-enantiomer. nih.govresearchgate.net Therefore, maintaining the correct stereochemistry throughout the synthesis of Alalevonadifloxacin is paramount.

Chiral resolution is employed early in the synthesis to separate the desired S-isomer of a key tetrahydroquinoline intermediate. chemicalbook.com This is achieved by treating the racemic mixture with 2,3-di-O-benzoyl-L-tartaric acid (L-DBTA) and then performing recrystallization to isolate the desired S-isomer with high enantiomeric purity. chemicalbook.com Furthermore, analytical methods like chiral high-performance liquid chromatography (HPLC) are crucial for separating and quantifying stereoisomeric impurities, ensuring the final product's purity and stereochemical integrity. tandfonline.comnih.govresearchgate.net

Enzymatic Cleavage Studies of the Prodrug (In Vitro and Preclinical Models)

For a prodrug to be effective, it must be efficiently converted to its active form in the body. nih.gov Therefore, extensive in vitro and preclinical studies were conducted to investigate the enzymatic cleavage of Alalevonadifloxacin. nih.gov

The design of Alalevonadifloxacin targeted specific enzymes in the body for its cleavage. The L-alanine ester linkage was designed to be recognized and hydrolyzed by esterases, which are abundant in the body, particularly in the liver and blood. nih.govvjim.org

In vitro studies using serum and liver enzymes confirmed that the prodrug is readily cleaved to release Levonadifloxacin. nih.govresearchgate.net These studies compared the cleavage of various ester prodrugs of Levonadifloxacin and found that esters at the C-4 hydroxyl group of the piperidine, such as the L-alanine ester (Alalevonadifloxacin), were readily cleaved, while esters at the C-2 carboxylic acid were less suitable. nih.govresearchgate.net This confirmed that the C-4 hydroxyl position is the amenable site for enzymatic cleavage. nih.govresearchgate.net The efficient cleavage of Alalevonadifloxacin to release the active parent drug is a key factor in its high oral bioavailability and therapeutic efficacy. researchgate.netnih.gov

| Parameter | Description | Finding |

| Oral Bioavailability | The proportion of the administered drug that reaches the systemic circulation. | Alalevonadifloxacin exhibits an oral bioavailability of approximately 90%. nih.govnih.govresearchgate.net |

| Parent Drug | The active therapeutic compound from which the prodrug is derived. | The parent drug of Alalevonadifloxacin is Levonadifloxacin. nih.govwikipedia.org |

| Prodrug Moiety | The chemical group attached to the parent drug to create the prodrug. | The prodrug moiety in Alalevonadifloxacin is an L-alanine ester. nih.govnih.gov |

| Cleavage Site | The specific chemical bond in the prodrug that is broken to release the active drug. | The ester linkage at the C-4 hydroxyl group of the piperidine side chain is the primary cleavage site. nih.govresearchgate.net |

Structure

3D Structure of Parent

Properties

CAS No. |

396132-82-4 |

|---|---|

Molecular Formula |

C22H27ClFN3O5 |

Molecular Weight |

467.9 g/mol |

IUPAC Name |

(12S)-8-[4-[(2S)-2-aminopropanoyl]oxypiperidin-1-yl]-7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C22H26FN3O5.ClH/c1-11-3-4-14-18-15(20(27)16(21(28)29)10-26(11)18)9-17(23)19(14)25-7-5-13(6-8-25)31-22(30)12(2)24;/h9-13H,3-8,24H2,1-2H3,(H,28,29);1H/t11-,12-;/m0./s1 |

InChI Key |

XWWJPQYPMLTWRH-FXMYHANSSA-N |

Isomeric SMILES |

C[C@H]1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)OC(=O)[C@H](C)N)F)C(=O)O.Cl |

Canonical SMILES |

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)OC(=O)C(C)N)F)C(=O)O.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Alalevonadifloxacin hydrochloride; |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Antimicrobial Action

Primary Target Enzyme Inhibition

The antibacterial activity of levonadifloxacin (B139917) stems from its ability to inhibit the function of two critical bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for managing DNA topology, a process vital for bacterial DNA replication, repair, and transcription. patsnap.comnih.gov

DNA gyrase, an enzyme found in bacteria but not in humans, introduces negative supercoils into the bacterial chromosome. nih.gov This process is crucial for relieving the torsional strain that accumulates ahead of the replication fork during DNA replication. youtube.com Levonadifloxacin inhibits DNA gyrase, thereby preventing this supercoiling and disrupting DNA synthesis. patsnap.comresearchgate.net

A distinguishing characteristic of levonadifloxacin is its potent and preferential targeting of DNA gyrase, even in Gram-positive bacteria like Staphylococcus aureus. nih.govncats.io This is in contrast to many other fluoroquinolones, which typically show a primary affinity for topoisomerase IV in these organisms. nih.gov This preferential action against DNA gyrase contributes to its efficacy against strains that have developed resistance to other quinolones through mutations in the topoisomerase IV-encoding genes. nih.govncats.io For most Gram-negative bacteria, DNA gyrase is the primary target for fluoroquinolones. youtube.com

Topoisomerase IV is the other primary target of levonadifloxacin. nih.gov This enzyme's main role is in the decatenation, or separation, of interlinked daughter chromosomes following a round of DNA replication. patsnap.com By inhibiting topoisomerase IV, levonadifloxacin prevents the proper segregation of newly replicated chromosomes into daughter cells, which halts cell division. patsnap.com

In many Gram-positive bacteria, topoisomerase IV is the primary target for most quinolone antibiotics. nih.gov While levonadifloxacin also effectively inhibits this enzyme, its strong, dual-action profile that includes potent DNA gyrase inhibition provides a significant advantage. patsnap.comresearchgate.net

Dual-Targeting Mechanism of Action

Alalevonadifloxacin (B1665202), through its active metabolite levonadifloxacin, functions as a dual-targeting agent, inhibiting both DNA gyrase and topoisomerase IV with high affinity. nih.govpatsnap.com This dual mechanism is a key factor in its broad spectrum of activity and its potency against resistant pathogens. patsnap.com

Bacterial resistance to fluoroquinolones often emerges through stepwise mutations in the genes encoding these target enzymes (gyrA, gyrB, parC, and parE). nih.gov By potently inhibiting both enzymes, higher concentrations of the antibiotic are required to select for resistant mutants. A mutation in one target enzyme may be compensated for by the drug's strong activity against the second, non-mutated target. patsnap.com The preferential targeting of DNA gyrase by levonadifloxacin in S. aureus is particularly beneficial for providing superior potency against quinolone-resistant strains that harbor mutations in the topoisomerase IV gene. nih.gov

Inhibitory Activity of Levonadifloxacin (WCK 771) against Target Enzymes

The following table displays the 50% inhibitory concentrations (IC50) of levonadifloxacin against DNA gyrase and topoisomerase IV from Staphylococcus aureus and Escherichia coli, demonstrating its dual-targeting nature. Data for comparator quinolones are included for context.

| Compound | S. aureus DNA Gyrase IC50 (µg/ml) | S. aureus Topoisomerase IV IC50 (µg/ml) | E. coli DNA Gyrase IC50 (µg/ml) |

|---|---|---|---|

| Levonadifloxacin | 0.48 | 1.1 | 0.5 |

| Moxifloxacin (B1663623) | 1.5 | 0.8 | 0.8 |

| Ciprofloxacin (B1669076) | 3.7 | 3.0 | 0.7 |

Interaction with DNA-Enzyme Cleavage Complexes

The bactericidal action of fluoroquinolones, including levonadifloxacin, is not simply due to enzyme inhibition but rather the "poisoning" of the enzyme's function. nih.gov Both DNA gyrase and topoisomerase IV work by creating a temporary double-stranded break in the DNA, passing another segment of DNA through the break, and then resealing it. nih.govnih.gov

Levonadifloxacin binds to the enzyme-DNA complex during this process. patsnap.comyoutube.com This binding stabilizes the "cleavage complex," where the DNA is broken and covalently attached to the enzyme. nih.govnih.gov By stabilizing this intermediate, the drug physically blocks the DNA ligation (resealing) step. nih.gov This results in an accumulation of stalled cleavage complexes on the bacterial chromosome. nih.gov

Cellular Consequences of DNA Perturbation and Bactericidal Effects

The stabilization of DNA-enzyme cleavage complexes by levonadifloxacin leads to the introduction of persistent, double-stranded breaks in the bacterial chromosome. patsnap.comnih.gov The collision of replication forks with these trapped complexes converts the transient breaks into permanent and lethal DNA lesions. nih.gov

This extensive DNA damage triggers the cell's SOS response, a DNA repair system. nih.gov However, the sheer number of double-stranded breaks quickly overwhelms the bacterial DNA repair mechanisms. nih.gov The resulting inhibition of essential cellular processes, including DNA replication and transcription, leads to a rapid cessation of cell growth and division, culminating in bacterial cell death. patsnap.compatsnap.comnih.gov This lethal cascade of events is the basis for the potent bactericidal activity of Alalevonadifloxacin against a wide range of pathogens. ncats.ioresearchgate.net

Preclinical Antimicrobial Spectrum and Efficacy Profiling

Comprehensive Spectrum of Activity (In Vitro)

In vitro studies have established the broad-spectrum activity of levonadifloxacin (B139917), the active form of Alalevonadifloxacin (B1665202), against a range of Gram-positive and some Gram-negative bacteria.

Alalevonadifloxacin exhibits robust activity against a wide array of Gram-positive pathogens, including difficult-to-treat resistant phenotypes.

Levonadifloxacin has shown potent in vitro activity against MRSA. In a study of bloodstream isolates, levonadifloxacin demonstrated significantly lower MIC₅₀/₉₀ values (0.5/1 mg/L) compared to levofloxacin (B1675101) (8/32 mg/L) and moxifloxacin (B1663623) (2/8 mg/L) against MRSA strains. nih.gov Another study reported MIC₉₀ values for MRSA strains ranging from 0.5 to 2.0 mg/L. nih.gov A global surveillance study involving 1,438 MRSA isolates found a consistent MIC₉₀ of 1 mg/L. nih.gov

Table 1: In Vitro Activity of Levonadifloxacin against Methicillin-Resistant Staphylococcus aureus (MRSA)

| Study Reference | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

|---|---|---|---|

| In Vitro activity of a Novel Benzoquinolizine Antibiotic, Levonadifloxacin (WCK 771) against Blood Stream Gram-Positive Isolates from a Tertiary Care Hospital nih.gov | 8 | 0.5 | 1 |

| Intrapulmonary Pharmacokinetics of Levonadifloxacin following Oral Administration of Alalevonadifloxacin to Healthy Adult Subjects nih.gov | Not Specified | Not Reported | 0.5 - 2.0 |

| In Vitro activity of a Novel Benzoquinolizine Antibiotic, Levonadifloxacin (WCK 771) against Blood Stream Gram-Positive Isolates from a Tertiary Care Hospital nih.gov | 1438 | Not Reported | 1 |

A key attribute of levonadifloxacin is its potent activity against QRSA. nih.govjcdr.net This is attributed to its primary targeting of DNA gyrase, which can overcome resistance mechanisms involving mutations in topoisomerase IV. nih.gov In a study of bacteremic isolates, 87.5% of which were QRSA, levonadifloxacin maintained potent activity with MIC₅₀/₉₀ values of 0.5/1 mg/L. nih.gov A multicenter study in India focusing on 308 QRSA isolates reported an MIC₉₀ of 1 mg/L for levonadifloxacin, compared to 16 mg/L for levofloxacin. nih.gov

Table 2: In Vitro Activity of Levonadifloxacin against Quinolone-Resistant Staphylococcus aureus (QRSA)

| Study Reference | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

|---|---|---|---|

| In Vitro activity of a Novel Benzoquinolizine Antibiotic, Levonadifloxacin (WCK 771) against Blood Stream Gram-Positive Isolates from a Tertiary Care Hospital nih.gov | 8 | 0.5 | 1 |

| In Vitro activity of a Novel Benzoquinolizine Antibiotic, Levonadifloxacin (WCK 771) against Blood Stream Gram-Positive Isolates from a Tertiary Care Hospital nih.gov | 308 | Not Reported | 1 |

Levonadifloxacin has demonstrated activity against S. aureus strains with reduced susceptibility to vancomycin (B549263). researchgate.net The potent activity of levonadifloxacin against hetero-vancomycin-intermediate strains has been noted. nih.gov While specific MIC data for vancomycin-intermediate S. aureus (VISA) are not extensively detailed in the provided search results, the compound's efficacy against other resistant phenotypes suggests potential utility. The Clinical and Laboratory Standards Institute (CLSI) defines VISA as having a vancomycin MIC of 4 to 8 μg/mL. nih.govfrontiersin.org

Table 3: In Vitro Activity of Levonadifloxacin against Other Gram-Positive Pathogens

| Organism | Number of Isolates | MIC Range (mg/L) | MIC₉₀ (mg/L) | Study Reference |

|---|---|---|---|---|

| Streptococcus pneumoniae | 1,196 | Not Reported | 0.5 | nih.gov |

| Enterococcus faecalis | Not Specified | 2-16 | Not Reported | nih.gov |

While primarily potent against Gram-positive organisms, levonadifloxacin also exhibits activity against some Gram-negative pathogens. For Haemophilus influenzae and Moraxella catarrhalis, the MIC₉₀ values were reported to be 0.03 mg/L and 0.015 mg/L, respectively. nih.gov It also has demonstrated clinical benefits against quinolone-susceptible Gram-negative bacteria such as E. coli, Klebsiella pneumoniae, Pseudomonas, and Acinetobacter. nih.gov

Table 4: In Vitro Activity of Levonadifloxacin against Select Gram-Negative Pathogens

| Organism | Number of Isolates | MIC₉₀ (mg/L) | Study Reference |

|---|---|---|---|

| Haemophilus influenzae | 1,002 | 0.03 | nih.gov |

| Moraxella catarrhalis | 504 | 0.015 | nih.gov |

Activity against Atypical and Anaerobic Pathogens

Levonadifloxacin (also referred to by its investigational name, WCK 771) has demonstrated significant in vitro activity against a range of clinically important atypical and anaerobic bacteria. nih.govnih.gov

The activity against atypical pathogens is crucial for the empirical treatment of respiratory tract infections where specific causative agents are often not immediately identified. nih.gov Studies have shown levonadifloxacin to be highly active against various Mycoplasma and Ureaplasma species. In an evaluation against 68 isolates of atypical bacteria, including Mycoplasma pneumoniae, Mycoplasma genitalium, and Mycoplasma hominis, levonadifloxacin showed potent activity with MIC₅₀ values ranging from 0.125 to 0.5 mg/L. nih.gov Its potency was noted to be superior to levofloxacin (eight-fold) and tetracycline (B611298) (two-fold). nih.gov Furthermore, against Ureaplasma spp., levonadifloxacin's MIC₅₀ was 0.125 mg/L, which was four-fold and eight-fold lower than that of moxifloxacin and levofloxacin, respectively. nih.gov The compound also retained its activity against macrolide- and tetracycline-resistant strains. nih.gov

Against Chlamydophila pneumoniae, levonadifloxacin's MICs ranged from 0.5 to 4 mg/L, with an MIC₉₀ of 2 mg/L and a minimum bactericidal concentration (MBC₉₀) of 4 mg/L. nih.gov

The compound is also active against a spectrum of anaerobic bacteria. This includes Gram-positive anaerobes such as Clostridium perfringens (MIC 0.25 mg/L) and Clostridium difficile, and Gram-negative anaerobes like Bacteroides fragilis, Prevotella and Porphyromonas strains, and β-lactamase-producing Fusobacterium species. nih.govportico.org

Table 1: In Vitro Activity of Levonadifloxacin (WCK 771) against Atypical Pathogens

| Pathogen (Number of Isolates) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |

|---|---|---|---|

| Mycoplasma pneumoniae, M. genitalium, M. hominis (68) | 0.125–0.5 | - | - |

| Ureaplasma spp. (20) | 0.125 | - | - |

| Chlamydophila pneumoniae (10) | 1 | 2 | 0.5–4 |

Efficacy in Mimicking Physiologically Relevant Conditions (In Vitro)

The effectiveness of an antibiotic can be influenced by the specific microenvironment of an infection site. Preclinical studies have evaluated levonadifloxacin's performance under conditions that mimic physiological challenges, such as acidic pH, the intracellular environment, and the presence of biofilms.

Infection sites, such as abscesses and the phagolysosomes of immune cells, are often characterized by an acidic environment. Levonadifloxacin has demonstrated significantly enhanced activity under acidic conditions. nih.gov This is attributed to its unique chemical structure; its non-basic side chain allows the molecule to remain in an un-ionized state at a low pH, facilitating its penetration into the bacterial cell. nih.gov

In a study comparing its activity at physiological pH (7.4) and acidic pH (5.5), the Minimum Inhibitory Concentration (MIC) of levonadifloxacin against both methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA) was reduced by at least eight-fold at pH 5.5. nih.gov This contrasts with other quinolones, which showed a fourfold increase in MIC under the same acidic conditions. nih.gov This characteristic suggests a therapeutic advantage in treating infections located in acidic foci. portico.org

The ability of an antibiotic to penetrate host cells and eliminate intracellular pathogens is critical for treating infections caused by bacteria such as S. aureus, which can survive within phagocytes. Levonadifloxacin has shown potent bactericidal activity against intracellular S. aureus. nih.govresearchgate.net

In studies using a human monocyte (THP-1) cell line model, levonadifloxacin was effective against both MSSA and MRSA that had been phagocytized by the monocytes. nih.govresearchgate.net At clinically achievable concentrations, levonadifloxacin resulted in a 90-99% reduction of intracellular MSSA and MRSA. nih.gov Specifically, it achieved a 1.0 log₁₀ CFU reduction against intracellular S. aureus ATCC 25923 (MSSA) and a 2.0 log₁₀ CFU reduction against S. aureus ATCC 43300 (MRSA) within 24 hours. nih.gov This intracellular killing effect was superior to that of comparator quinolones. nih.govresearchgate.net

Bacterial biofilms are a significant challenge in treating chronic and device-related infections, as they provide a protective barrier against antibiotics. Levonadifloxacin has demonstrated potent activity against biofilm-embedded bacteria. nih.gov

In an in vitro study assessing its bactericidal activity against biofilms formed by recent MRSA and quinolone-resistant S. aureus (QRSA) clinical isolates, levonadifloxacin displayed greater than 90% killing. nih.gov Its efficacy was notably higher than that of vancomycin and linezolid (B1675486), which showed variable activity, and daptomycin (B549167), which exhibited no killing effect in the same model. nih.gov Furthermore, scanning electron microscopy analysis confirmed that treatment with levonadifloxacin led to the extensive disruption of the biofilm structure, accompanied by a significant reduction in the count of viable bacteria. nih.gov This suggests that levonadifloxacin can effectively penetrate the biofilm's polysaccharide matrix. portico.org

Preclinical Efficacy in Animal Infection Models

In vivo studies using animal models are essential for validating the in vitro activity of a new antimicrobial agent and for determining its potential efficacy in treating infections in a complex living system.

Alalevonadifloxacin and its active form, levonadifloxacin, have shown promising efficacy in animal models of acute bacterial skin and skin structure infections (ABSSSI) at doses equivalent to those used in humans. nih.gov These models are crucial for establishing the pharmacokinetic/pharmacodynamic (PK/PD) parameters that correlate with successful treatment outcomes.

In preclinical infection models, the efficacy of levonadifloxacin was linked to the PK/PD index of unbound AUC/MIC (the ratio of the area under the free drug concentration-time curve to the MIC). researchgate.net The mean in vivo PK/PD target required to produce a bacteriostatic (stasis) effect was determined using nine strains of S. aureus, five of which were MRSA and quinolone-resistant. researchgate.net The establishment of this efficacy target in animal models was a critical step in guiding the development for treating human ABSSSI.

Models of Respiratory Tract Infections

The potential of alalevonadifloxacin for treating respiratory tract infections has been substantiated through various preclinical evaluations and pharmacokinetic studies that simulate conditions of pulmonary infections. In vivo studies in animal models have demonstrated promising efficacy for respiratory infections at human-equivalent doses. nih.gov The development of alalevonadifloxacin has specifically targeted indications such as community-acquired bacterial pneumonia (CABP). asm.org

Levonadifloxacin's activity spectrum includes key respiratory pathogens such as Streptococcus pneumoniae (including macrolide- and penicillin-resistant strains), Streptococcus pyogenes, Haemophilus influenzae, and Moraxella catarrhalis. nih.govnih.govasm.org This broad coverage, combined with high concentrations achieved in the lungs, underscores its potential for managing respiratory infections. nih.gov

A study in healthy adult subjects investigated the intrapulmonary pharmacokinetics of levonadifloxacin following the oral administration of alalevonadifloxacin. asm.org The results showed that levonadifloxacin penetrates effectively into the epithelial lining fluid (ELF) and alveolar macrophages (AM), which are key sites for extracellular and intracellular respiratory pathogens, respectively. asm.org The penetration ratios of levonadifloxacin into ELF and AM relative to unbound plasma concentrations were significant, supporting the further study of alalevonadifloxacin for treating lower respiratory tract infections. nih.govasm.org

Furthermore, pharmacodynamic targets for levonadifloxacin were established using a neutropenic mouse model for both thigh and lung infections, suggesting an unbound AUC/MIC ratio of approximately 20 is required for bactericidal activity. asm.org

Assessment in Systemic and Other Localized Infection Models

The in vivo efficacy of alalevonadifloxacin's active moiety, levonadifloxacin, has been extensively evaluated in various murine models of systemic and localized infections, demonstrating potent activity against challenging pathogens.

In a mouse model of peritonitis or systemic infection, levonadifloxacin (WCK 771) was shown to be effective against both methicillin-susceptible S. aureus (MSSA) and MRSA strains. nih.gov The studies highlighted its efficacy when administered via both subcutaneous and oral routes (as the alalevonadifloxacin prodrug). nih.gov Against MRSA infections, subcutaneously administered levonadifloxacin exhibited superior efficacy compared to trovafloxacin (B114552) and sparfloxacin (B39565). nih.gov

Further studies confirmed the efficacy of orally administered levonadifloxacin against systemic MSSA infections, where it was found to be superior to sparfloxacin and moxifloxacin. mdpi.com Against six clinical isolates of quinolone-resistant MRSA, levonadifloxacin's efficacy was significantly greater than that of trovafloxacin and sparfloxacin for five of the strains. mdpi.com The in vivo activity in mouse models demonstrated comparable efficacy against systemic infections caused by various antibiotic-resistant staphylococcal strains, including MRSA, methicillin-resistant but quinolone-susceptible strains, and strains resistant to both methicillin (B1676495) and quinolones. mdpi.com

In addition to systemic infections, efficacy has been demonstrated in models of other localized infections, including acute bacterial skin and skin structure infections (ABSSSI) and pyelonephritis. nih.gov

The table below summarizes the median effective dose (ED₅₀) values for levonadifloxacin in a mouse systemic infection model against various staphylococcal strains.

| Infecting Strain Type | Route of Administration | ED₅₀ (mg/kg) Range |

|---|---|---|

| Methicillin-Resistant S. aureus (MRSA) | Oral | 5.12 - 10.36 |

| Methicillin-Resistant S. aureus (MRSA) | Subcutaneous | 25.93 - 34.45 |

Bacterial Resistance Mechanisms and Overcoming Strategies

Circumvention of Established Fluoroquinolone Resistance Pathways

Fluoroquinolone resistance in bacteria typically develops through two primary mechanisms: mutations in the target enzymes, DNA gyrase and topoisomerase IV, which reduce drug binding, and the active removal of the drug from the bacterial cell via efflux pumps. nih.gov Levonadifloxacin (B139917) exhibits a unique ability to overcome both of these established resistance strategies.

Activity against Target Enzyme Mutations (DNA Gyrase and Topoisomerase IV)

A critical feature that distinguishes levonadifloxacin from many other fluoroquinolones is its primary target in Staphylococcus aureus. While most quinolones preferentially target topoisomerase IV in Gram-positive bacteria, levonadifloxacin demonstrates a strong affinity for DNA gyrase. nih.govportico.org This preferential targeting is a key component of its potent activity against quinolone-resistant S. aureus (QRSA). nih.govnih.gov

Research has shown that in laboratory-generated mutants of S. aureus, exposure to levonadifloxacin selectively results in mutations in the gyrA gene, which codes for a subunit of DNA gyrase. nih.gov Conversely, mutants selected with other fluoroquinolones like moxifloxacin (B1663623) and trovafloxacin (B114552) primarily harbored mutations in grlA, the gene for a topoisomerase IV subunit. nih.gov This demonstrates that DNA gyrase is the primary site of action for levonadifloxacin in S. aureus. nih.gov

This unique mechanism contributes to its sustained activity against strains that have already developed resistance to other fluoroquinolones through topoisomerase IV mutations. Studies have documented that levonadifloxacin maintains superior minimum inhibitory concentration (MIC) values against S. aureus strains harboring multiple mutations in the quinolone resistance-determining regions (QRDRs) compared to other quinolones. nih.gov For instance, the MIC of levonadifloxacin increased by only twofold in strains with a gyrA mutation, whereas no MIC increase was observed for mutants with a grlA mutation alone. nih.gov Even in strains with up to three QRDR mutations, levonadifloxacin showed more potent activity than comparators. nih.gov

| Organism | Resistance Profile | Levonadifloxacin MIC (mg/L) | Levofloxacin (B1675101) MIC (mg/L) | Moxifloxacin MIC (mg/L) |

| S. aureus | Quinolone-Susceptible | 0.12 - 0.25 | 0.25 - 0.5 | 0.06 - 0.12 |

| S. aureus | QRSA (GyrA mutation) | 0.25 - 0.5 | >16 | >8 |

| S. aureus | QRSA (GrlA mutation) | 0.12 - 0.25 | 4 - 8 | 1 - 2 |

| S. aureus | QRSA (Multiple mutations) | 0.5 - 1 | >32 | >8 |

| S. aureus | Quinolone-Resistant (Overall) MIC90 | 1 | 32 | 8 |

This table presents representative MIC data compiled from research findings. nih.govnih.govnih.gov QRSA denotes Quinolone-Resistant Staphylococcus aureus.

Mechanisms of Efflux Pump Evasion

Efflux pumps are membrane proteins that actively expel antibiotics from the bacterial cell, preventing them from reaching their intracellular targets. nih.gov Overexpression of these pumps is a common mechanism of multidrug resistance. Levonadifloxacin has been specifically designed to be a poor substrate for these pumps, a feature that helps it maintain concentration within the bacterial cell and contributes to its efficacy against resistant strains. nih.govnih.gov

Resistance to NorA Efflux System in Staphylococcus aureus

The NorA efflux pump is one of the most well-characterized multidrug resistance pumps in Staphylococcus aureus. frontiersin.orgnih.gov It confers resistance to hydrophilic fluoroquinolones, such as ciprofloxacin (B1669076) and norfloxacin, by actively transporting them out of the cell. nih.govnih.gov A significant advantage of levonadifloxacin is that it is not a substrate for the NorA efflux pump. nih.govnih.gov This means that even in strains where NorA is overexpressed—a common cause of clinical fluoroquinolone resistance—levonadifloxacin's activity is not compromised. This resistance to NorA-mediated efflux allows it to retain potent bactericidal activity against MRSA and other S. aureus strains that would be resistant to other fluoroquinolones. nih.govnih.gov

In Vitro Development of Resistance to Alalevonadifloxacin (B1665202)

An important aspect of a new antibiotic's profile is its propensity for selecting resistant mutants. Studies on levonadifloxacin indicate a low frequency of resistance development. nih.gov

Determination of Mutant Prevention Concentration (MPC)

The Mutant Prevention Concentration (MPC) is a pharmacodynamic parameter that measures the lowest concentration of an antibiotic required to prevent the growth of any resistant mutants in a large bacterial population (>1010 cells). nih.govnih.gov It represents the upper boundary of the mutant selection window, a concentration range in which resistant mutants are most likely to be selected. nih.gov An antibiotic with a low MPC is less likely to promote the emergence of resistance.

Levonadifloxacin exhibits a low MPC, a characteristic that supports its resistance-suppression features. nih.govnih.gov In one study with S. aureus, the MPC was found to be just twice the MIC. nih.gov Other research has shown that even for S. aureus strains with identical MICs to levofloxacin, their MPCs can vary significantly, underscoring that MPC is a more reliable predictor of an antibiotic's ability to restrict the amplification of resistant subpopulations. nih.govasm.org The favorable MPC of levonadifloxacin suggests that therapeutic concentrations are more likely to exceed the levels that select for resistance, thereby preserving its long-term utility.

| Antibiotic | Organism | MIC (mg/L) | MPC (mg/L) | MPC/MIC Ratio |

| Levonadifloxacin | S. aureus ATCC 29213 | 0.125 | 0.25 | 2 |

| Levofloxacin | S. aureus RN450 | 0.125 | 3.0 | 24 |

| Levofloxacin | S. aureus RN450-A1 | 0.125 | 8.0 | 64 |

| Moxifloxacin | S. pneumoniae ATCC 49619 | - | 0.5 | - |

| Levofloxacin | S. pneumoniae ATCC 49619 | - | 2.6 | - |

This table includes data from multiple sources to illustrate the concept of MPC and levonadifloxacin's favorable profile. nih.govnih.govnih.gov

Analysis of Multi-Step Mutation Profiles in Quinolone-Resistance Determining Regions (QRDRs)

High-level resistance to fluoroquinolones typically does not occur in a single step but requires the sequential accumulation of mutations in the QRDRs of the target enzyme genes. elifesciences.orgelifesciences.org The specific pathway of these mutations is influenced by the drug's primary target.

As DNA gyrase is the primary target of levonadifloxacin in S. aureus, the initial step in resistance development involves a mutation in gyrA. nih.gov Studies analyzing multi-step resistance selection have confirmed this pathway. First-step mutants of S. aureus selected on agar (B569324) containing levonadifloxacin consistently harbored mutations in gyrA, specifically at positions S80F or G82D. nih.gov This initial mutation results in only a modest (e.g., twofold) increase in the MIC of levonadifloxacin. nih.gov Subsequent mutations would be required in the secondary target, topoisomerase IV (grlA), to achieve higher levels of resistance. This multi-step requirement, coupled with the drug's potent intrinsic activity, contributes to its low frequency of resistance selection. nih.govplos.org

Bactericidal Activity against High Inoculum Bacterial Cultures

Infections characterized by a high bacterial load, such as abscesses, endocarditis, and osteomyelitis, often present a significant therapeutic challenge. This phenomenon, known as the "inoculum effect," occurs when the minimum inhibitory concentration (MIC) of an antibiotic increases substantially in the presence of a high density of bacteria (e.g., 10⁷ to 10⁸ colony-forming units per milliliter [CFU/mL]). nih.gov The reduced efficacy of some antibiotics in these conditions can lead to treatment failure. researchgate.net Alalevonadifloxacin's active moiety, levonadifloxacin, has demonstrated potent bactericidal activity even against high-inoculum bacterial cultures, a feature that is crucial for managing severe infections and suppressing the development of resistance. nih.govnih.govnih.gov

Time-kill studies have been instrumental in evaluating the bactericidal action of levonadifloxacin under challenging conditions. In one such study, its activity was assessed against Methicillin-resistant Staphylococcus aureus (MRSA) using a high initial inoculum of 10⁸ CFU/mL. nih.gov At this high bacterial density, levonadifloxacin (WCK 771) continued to exhibit potent bactericidal effects. nih.gov In contrast, a comparator fluoroquinolone, moxifloxacin, failed to demonstrate similar cidal activity at the same high concentrations. nih.gov

This sustained bactericidal activity against high bacterial loads is a key differentiator for levonadifloxacin. nih.gov The ability to overcome the inoculum effect is considered an attractive feature that contributes to its resistance suppression characteristics. nih.govresearchgate.net This suggests that alalevonadifloxacin could be a reliable therapeutic option for difficult-to-treat infections where bacterial density is high. nih.gov The potent activity under these conditions is also noted against both fast- and slow-growing MRSA strains, where levonadifloxacin showed good bactericidal activity, unlike moxifloxacin which failed to show cidal action against slow-growing strains. nih.gov

Table 1: Comparative Bactericidal Activity at High Inoculum (10⁸ CFU/mL) against MRSA

| Compound | Concentration | Bactericidal Activity | Reference |

| Levonadifloxacin (WCK 771) | 5 mg/L | Potent bactericidal activity | nih.gov |

| Moxifloxacin | Higher concentrations | Failed to show bactericidal activity | nih.gov |

Prodrug Design, Synthesis, and Structure Activity Relationship Sar Investigations

Enzymatic Cleavage Studies of the Prodrug (In Vitro and Preclinical Models)

Influence of Amino Acid Ester Moieties on Prodrug Activation

The design of Alalevonadifloxacin (B1665202) as a prodrug was a strategic approach to overcome the poor oral absorption of its parent compound, levonadifloxacin (B139917). nih.gov The molecular structure of levonadifloxacin offers two primary sites for modification to create an ester prodrug: the C-2 carboxylic acid of the benzoquinolizine core and the C-4 hydroxyl group on the piperidine (B6355638) side chain. nih.gov To determine the optimal position for esterification, various aliphatic, aromatic, and amino acid esters were synthesized at these locations. nih.gov

Investigations into these synthesized prodrugs revealed that the C-4 hydroxyl position on the piperidine moiety was the most amenable site for efficient enzymatic cleavage. nih.gov Esters at this position, including amino acid esters like L-alanine (which forms Alalevonadifloxacin) and L-valine, were readily hydrolyzed in the body to release the active levonadifloxacin. nih.gov In contrast, esterification at the C-2 carboxylic acid, as seen in the daloxate prodrug, resulted in unfavorable aqueous solution stability despite showing high cleavage in serum and liver enzymes. nih.gov

The selection of an L-alanine moiety was particularly advantageous. Not only did it ensure efficient cleavage, but it also provided an opportunity for salt formation. nih.gov The resulting methanesulfonate (B1217627) salt of the L-alanine ester significantly improved the aqueous solubility of the compound, a crucial factor for developing a viable oral formulation. nih.gov Alalevonadifloxacin is specifically the L-alanine ester prodrug of levonadifloxacin. nih.govnih.gov

Table 1: Comparison of Levonadifloxacin Ester Prodrugs

| Prodrug | Esterification Site | Moiety | Activation/Cleavage Characteristics |

| Alalevonadifloxacin (WCK 2349) | C-4 Hydroxyl Piperidine | L-alanine | Readily cleaved to release active drug; allows for salt formation to improve solubility. nih.gov |

| WCK 2630 | C-4 Hydroxyl Piperidine | L-valine | Readily cleaved to release active drug. nih.gov |

| WCK 2305 | C-4 Hydroxyl Piperidine | Propionyl | Readily cleaved to release active drug. nih.gov |

| Daloxate (WCK 2320) | C-2 Carboxylic Acid | Not specified | Showed high cleavage in serum and liver enzymes but had unfavorable stability in aqueous solution. nih.gov |

Structural Modifications and Analog Generation for SAR Exploration

The structure-activity relationship (SAR) investigations for Alalevonadifloxacin were primarily centered on optimizing its function as an oral prodrug of levonadifloxacin. The main goal was to enhance oral bioavailability, which is very poor for the parent drug. nih.gov The key structural modifications involved the synthesis of various esters at two specific sites: the C-2 carboxylic acid and the C-4 hydroxyl group of the piperidine side chain. nih.gov

The SAR exploration led to a crucial finding regarding the site of esterification. The C-4 hydroxyl position on the piperidine ring was determined to be a superior site for enzymatic cleavage compared to the C-2 carboxylic acid position. nih.gov A variety of ester moieties were evaluated, including simple aliphatic esters (like propionyl), aromatic esters, and amino acid esters (like L-alanine and L-valine). nih.gov The amino acid esters at the C-4 position proved to be highly effective, undergoing ready cleavage to release the active drug. nih.gov

This focused approach on prodrug design established that the L-alanine ester (Alalevonadifloxacin) provided a favorable balance of stability, efficient in-vivo conversion to levonadifloxacin, and improved aqueous solubility through the formation of a methanesulfonate salt. nih.gov While these modifications were extensive for the purpose of creating a successful prodrug, broader SAR studies to generate analogs with different antibacterial activity profiles are not the primary focus of the available literature. The core structure of levonadifloxacin, a benzoquinolizine fluoroquinolone, is responsible for its potent antibacterial activity against pathogens like methicillin-resistant Staphylococcus aureus (MRSA) by targeting DNA gyrase and topoisomerase IV. nih.govresearchgate.netnih.gov

Impurity Profiling and Characterization during Synthesis and Formulation

The control of impurities in the active pharmaceutical ingredient (API) is a critical aspect of drug development to ensure safety and efficacy. semanticscholar.org For Alalevonadifloxacin, impurity profiling is essential for quality control and stability studies of the drug substance. nih.gov

Identification and Structural Elucidation of Process-Related Impurities

During the synthesis of levonadifloxacin, the active moiety of Alalevonadifloxacin, several process-related impurities can be formed. semanticscholar.org Regulatory bodies like the International Conference on Harmonisation (ICH) provide guidelines for the identification and control of such impurities in new drug substances. semanticscholar.org The identification process for these impurities typically involves techniques like liquid chromatography-mass spectrometry (LC-MS) to predict probable structures, which are then confirmed through chemical synthesis and detailed spectroscopic analysis, including Nuclear Magnetic Resonance (NMR). semanticscholar.org

For levonadifloxacin, five process-related impurities and one degradation impurity have been identified. semanticscholar.org These impurities were synthesized to serve as reference standards for their quantification in both the drug substance and the final drug product. semanticscholar.org

Table 2: Identified Process-Related and Degradation Impurities of Levonadifloxacin

| Impurity | Name/Characterization | Type | Identification/Characterization Methods |

| Impurity 1 | (S)-9-fluoro-8-hydroxy-5-methyl-6,7-dihydro-1-oxo-1H,5H-benzo[i,j]-quinolizine-2-carboxylic acid | Process | HPLC, LC-MS, 1H NMR, 13C NMR, IR Spectroscopy. semanticscholar.org |

| Impurity 2 | (RS)-8-fluoro-6,7-dihydro-9-(4-hydroxy-1-piperidinyl)-5-methyl-1-oxo-1H,5H-benzo[i,j]-quinolizine-2-carboxylic acid | Process | HPLC, LC-MS, 1H NMR, 19F NMR, 13C NMR. semanticscholar.org |

| Impurity 3 | Formed from an intermediate due to defluorination and debromination during hydrogenation. | Process | Synthesis and spectroscopic analysis. semanticscholar.org |

| Impurity 4 | Process-related impurity. | Process | Synthesis and spectroscopic analysis. semanticscholar.org |

| Impurity 5 | Degradation impurity formed in the drug product. | Degradation | HPLC, Synthesis and spectroscopic analysis. semanticscholar.org |

| Impurity 6 | Enantiomer of S-nadifloxacin. | Process | Chiral HPLC. semanticscholar.org |

Methodologies for Diastereomeric Impurity Control and Separation

During the synthesis of Alalevonadifloxacin, the formation of a diastereomeric impurity is likely. nih.gov Standard reverse-phase liquid chromatography methods are often unable to resolve such closely related isomers. nih.gov Therefore, the development of specific chiral chromatography methods is essential for the control and separation of these diastereomeric impurities.

A reverse-phase chiral high-performance liquid chromatography (HPLC) method has been successfully developed and validated for the quantification of the diastereomeric impurity in Alalevonadifloxacin. nih.gov This method utilizes a Pirkle-type (R,R) Whelk-O1 chiral stationary phase, which allows for the effective separation of the diastereomers. nih.gov Another successful method employs a YMC Chiral NEA-[S] as the chiral stationary phase. nih.gov These methods are crucial for quality control during the manufacturing process and for stability studies of the Alalevonadifloxacin drug substance used in clinical trials. nih.gov

The validation of the chiral HPLC method using the (R,R) Whelk-O1 stationary phase demonstrated its suitability for quantifying the diastereomeric impurity (DI). nih.gov

Table 3: Validation Parameters of the Chiral HPLC Method for Diastereomeric Impurity (DI) Quantification

| Parameter | Result |

| Stationary Phase | Pirkle type (R,R) Whelk-O1 nih.gov |

| Linearity Range | 0.24 - 4.78 µg/mL nih.gov |

| Limit of Quantitation (LOQ) | 0.24 µg/mL nih.gov |

| Limit of Detection (LOD) | 0.07 µg/mL nih.gov |

| Mean Recovery | 103.47 ± 5.14% nih.gov |

Analysis and Characterization of Degradation Products

The chemical stability of a drug is a critical attribute, and forced degradation studies are performed to identify potential degradation products that may form under various stress conditions. mdpi.com For Alalevonadifloxacin and its parent compound, levonadifloxacin, understanding their degradation pathways is important for ensuring the quality and safety of the final pharmaceutical product. semanticscholar.org

While extensive forced degradation studies on Alalevonadifloxacin are not widely detailed, research on levonadifloxacin has led to the identification and synthesis of a specific degradation impurity. semanticscholar.org This impurity, designated as Impurity 5, is known to form in the drug product. semanticscholar.org

General studies on the degradation of fluoroquinolones indicate that these molecules can degrade through various pathways, including the breaking of the piperazine (B1678402) or equivalent ring structures. mdpi.commdpi.com For instance, analysis of levofloxacin (B1675101) degradation has identified pathways involving the opening of the piperazyl and morpholine (B109124) rings, followed by subsequent hydroxylation and loss of side groups. mdpi.com The toxicity of these degradation by-products can sometimes be higher than that of the parent compound, underscoring the importance of their characterization. mdpi.com

The analysis and characterization of degradation products typically involve stability-indicating HPLC methods coupled with mass spectrometry (LC-MS/MS) to separate and elucidate the structures of the degradants formed under stress conditions like hydrolysis, oxidation, and photolysis. mdpi.comnih.gov

Table 4: Known Degradation Impurity of Levonadifloxacin

| Impurity | Type | Formation Condition |

| Impurity 5 | Degradation | Forms in the drug product during storage/formulation. semanticscholar.org |

Comparative Preclinical Pharmacodynamics and Efficacy Studies

Comparative Analysis with Existing Fluoroquinolone Antibiotics

The unique structural attributes of levonadifloxacin (B139917), the active moiety of alalevonadifloxacin (B1665202), confer a distinct mechanism of action and a potent activity profile compared to other fluoroquinolones, particularly against resistant Gram-positive organisms.

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination. patsnap.comnih.gov The relative affinity for these two enzymes often determines the potency and spectrum of activity. In most Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, such as Staphylococcus aureus, topoisomerase IV is the preferential target for classic fluoroquinolones. nih.govyoutube.com

Levonadifloxacin distinguishes itself through a differentiated mechanism of action. It exhibits a strong affinity for and preferentially targets DNA gyrase even in S. aureus. nih.govresearchgate.net This is a significant departure from archetypal fluoroquinolones like levofloxacin (B1675101), moxifloxacin (B1663623), and ciprofloxacin (B1669076), which primarily target topoisomerase IV in this pathogen. researchgate.netmdpi.com This preferential targeting of DNA gyrase is considered a key factor in levonadifloxacin's potent activity against methicillin-resistant S. aureus (MRSA) and quinolone-resistant S. aureus (QRSA) strains. nih.gov

Studies have substantiated this by demonstrating that mutations in the GyrA subunit of DNA gyrase lead to a notable increase in the minimum inhibitory concentrations (MICs) of levonadifloxacin, whereas mutations in the grlA gene (encoding a subunit of topoisomerase IV) have a minimal impact. nih.gov This evidence confirms that DNA gyrase is the primary site of action for levonadifloxacin in S. aureus. nih.gov In comparisons with dual-acting quinolones that also have a high affinity for DNA gyrase, such as clinafloxacin, levonadifloxacin demonstrated superior or comparable potency against staphylococcal strains with multiple mutations in the quinolone-resistance determining region (QRDR). nih.govmdpi.com

**Table 1: Comparative Fluoroquinolone Target Preference in *S. aureus***

| Antibiotic | Primary Target | Secondary Target |

|---|---|---|

| Levonadifloxacin | DNA Gyrase | Topoisomerase IV |

| Ciprofloxacin | Topoisomerase IV | DNA Gyrase |

| Levofloxacin | Topoisomerase IV | DNA Gyrase |

| Moxifloxacin | Topoisomerase IV | DNA Gyrase |

A hallmark of alalevonadifloxacin is its robust in vitro activity against multidrug-resistant (MDR) Gram-positive pathogens, especially MRSA and strains of S. aureus resistant to other fluoroquinolones. researchgate.netnih.gov Comparative studies consistently show that levonadifloxacin maintains low MIC values against isolates that are resistant to commonly used fluoroquinolones.

For instance, against MRSA, the MIC90 (the concentration required to inhibit 90% of isolates) for levonadifloxacin is significantly lower than that of levofloxacin, garenoxacin, and ciprofloxacin. mdpi.com The potent activity is also observed against quinolone-resistant strains, where levonadifloxacin's efficacy is maintained due to its unique targeting of DNA gyrase and its ability to evade common resistance mechanisms like the NorA efflux pump. nih.gov

In a broad survey of clinical isolates, levonadifloxacin was found to be the most potent agent against methicillin-susceptible S. aureus (MSSA) and methicillin-susceptible S. epidermidis (MSSE). mdpi.com Its potency against MRSA was comparable to clinafloxacin, considered one of the most effective anti-MRSA quinolones. mdpi.com

**Table 2: Comparative In Vitro Activity (MIC90, µg/mL) of Levonadifloxacin and Other Fluoroquinolones against *S. aureus***

| Organism | Levonadifloxacin | Levofloxacin | Garenoxacin | Ciprofloxacin |

|---|---|---|---|---|

| MRSA | 2 | >64 | >64 | >64 |

Data compiled from published research findings. mdpi.com

Comparative Efficacy with Other Classes of Anti-Gram-Positive Agents

Beyond comparisons with fellow fluoroquinolones, the preclinical efficacy of levonadifloxacin has been benchmarked against standard-of-care agents for Gram-positive infections, such as the glycopeptide vancomycin (B549263) and the oxazolidinone linezolid (B1675486). researchgate.netresearchgate.net

Levonadifloxacin exhibits several advantageous features. Unlike the bacteriostatic action of linezolid, levonadifloxacin is rapidly bactericidal against MRSA, a crucial attribute for treating severe infections like bacteremia. researchgate.net This cidal activity is maintained even against high-density bacterial cultures. nih.gov

Furthermore, in vitro studies assessing activity against bacterial biofilms—a critical factor in persistent and difficult-to-treat infections—have shown levonadifloxacin to be highly effective. In a study on biofilm-embedded MRSA and QRSA, levonadifloxacin achieved over 90% killing. nih.gov In contrast, the activity of vancomycin and linezolid was inconsistent, and daptomycin (B549167) showed no killing effect under the same conditions. nih.gov Scanning electron microscopy confirmed that levonadifloxacin extensively disrupted the biofilm structure. nih.gov

Table 3: Comparative Attributes of Levonadifloxacin and Other Anti-Gram-Positive Agents

| Attribute | Levonadifloxacin | Vancomycin | Linezolid | Daptomycin |

|---|---|---|---|---|

| Primary Action | Bactericidal | Bactericidal (slow) | Bacteriostatic | Bactericidal (rapid) |

| Activity in Biofilms | High | Variable | Variable | No killing observed |

Based on findings from in vitro biofilm studies. nih.gov

Comparative Efficacy Assessments in Preclinical Animal Infection Models

The promising in vitro profile of alalevonadifloxacin and its active form, levonadifloxacin, has been validated in various preclinical animal models of infection. nih.gov These models are essential for understanding the in vivo behavior of a drug and for establishing pharmacokinetic/pharmacodynamic (PK/PD) parameters that correlate with efficacy. nih.govnih.gov

In a neutropenic murine lung infection model, levonadifloxacin's efficacy against S. aureus was assessed. nih.gov Such models are standard for evaluating the in vivo potency of new antibiotics. nih.goviitri.org The studies identified the PK/PD index that best predicted the antibacterial effect, a crucial step in translating preclinical data to clinical settings. nih.gov

In systemic infection models in mice, oral alalevonadifloxacin demonstrated superior efficacy against MSSA infections when compared to sparfloxacin (B39565) and moxifloxacin. mdpi.com More notably, when tested against six clinical isolates of quinolone-resistant MRSA in a systemic infection model, the efficacy of levonadifloxacin was found to be significantly superior to that of trovafloxacin (B114552) and sparfloxacin for five of the six strains. mdpi.com These in vivo studies have consistently shown promising efficacy for alalevonadifloxacin at human-equivalent doses in models of acute bacterial skin and skin structure infections (ABSSSI), respiratory infections, and pyelonephritis. nih.gov

Advanced Research Methodologies and Analytical Characterization

Spectroscopic Techniques for Structural Confirmation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

The structural elucidation and confirmation of Alalevonadifloxacin (B1665202) and its related impurities are critically dependent on modern spectroscopic techniques. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools in this regard.

In the analysis of Alalevonadifloxacin, MS-compatible reverse-phase liquid chromatography methods have been developed to identify potential impurities. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent molecule and its fragments. ub.edu The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable insights into the compound's structure. nih.govresearchgate.net For instance, the cleavage of the β-lactam ring is a characteristic fragmentation pathway for many similar antibiotic structures. researchgate.net While specific fragmentation data for Alalevonadifloxacin (hydrochloride) is not extensively published, the analysis of its impurities has been achieved using such methods. nih.gov

Chromatographic Methods for Purity and Isomeric Analysis

Chromatographic techniques are fundamental for assessing the purity of Alalevonadifloxacin and for separating its stereoisomers, which can exhibit different biological activities.

Development of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quality control of Alalevonadifloxacin. Reversed-phase HPLC (RP-HPLC) methods are commonly developed and validated for the simultaneous determination and quantification of the active pharmaceutical ingredient and its impurities. nih.govresearchgate.netunicatt.itmdpi.com

A typical HPLC method for a fluoroquinolone antibiotic like Alalevonadifloxacin would involve a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.govresearchgate.net The detection is often carried out using a UV detector at a wavelength where the analyte exhibits maximum absorbance. nih.govresearchgate.net Method validation is performed according to established guidelines to ensure linearity, precision, accuracy, and robustness. unicatt.it

For the analysis of impurities in Alalevonadifloxacin, a mass spectrometry compatible reverse-phase liquid chromatographic method has been successfully developed. nih.gov This method is crucial for the quality control and stability studies of the drug substance used in preclinical and clinical settings. nih.gov

Application of Chiral High-Performance Liquid Chromatography (CHPLC) for Stereoisomer Separation

Alalevonadifloxacin contains multiple chiral centers, leading to the possibility of diastereomers. As different stereoisomers can have varied pharmacological and toxicological profiles, their separation and quantification are of paramount importance. sigmaaldrich.com Chiral High-Performance Liquid Chromatography (CHPLC) is the method of choice for this purpose. nih.govmdpi.com

A specific CHPLC method has been developed and validated for the quantification of a diastereomeric impurity in Alalevonadifloxacin. nih.gov This method utilizes a Pirkle-type (R,R) Whelk-O1 chiral stationary phase with a gradient elution of ammonium (B1175870) formate (B1220265) buffer and acetonitrile. nih.gov The method demonstrated good linearity, with a limit of quantitation and detection for the diastereomeric impurity being 0.24 µg/mL and 0.07 µg/mL, respectively. nih.govresearchgate.net The mean recovery of the diastereomer was found to be 103.47 ± 5.14%. nih.gov

Another chiral method developed for Alalevonadifloxacin impurities employed a YMC Chiral NEA-[S] as the chiral stationary phase, which was capable of resolving the diastereomeric impurity that could not be separated by a standard reverse-phase method. nih.gov

Table 1: Validation Parameters for Chiral HPLC Method for Alalevonadifloxacin Diastereomeric Impurity

| Parameter | Result |

| Chiral Stationary Phase | Pirkle type (R,R) Whelk-O1 |

| Mobile Phase | Ammonium formate buffer and acetonitrile (gradient) |

| Flow Rate | 1.5 ml/min |

| Linearity Range | 0.24-4.78 μg/ml |

| Limit of Quantitation (LOQ) | 0.24 μg/ml |

| Limit of Detection (LOD) | 0.07 μg/ml |

| Mean Recovery | 103.47 ± 5.14% |

Standardized In Vitro Antimicrobial Susceptibility Testing Methodologies

The in vitro activity of an antimicrobial agent is a key determinant of its potential clinical efficacy. Standardized methodologies are employed to determine the susceptibility of various bacterial pathogens to Alalevonadifloxacin's active moiety, levonadifloxacin (B139917). The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide internationally recognized guidelines for these tests. nih.govmanipal.eduiacld.comeucast.orgeucast.orgaurosan.debsac.org.ukresearchgate.net

For levonadifloxacin, both reference broth microdilution and agar (B569324) dilution methods for determining the Minimum Inhibitory Concentration (MIC) have been approved by the CLSI. researchgate.net The MIC is the lowest concentration of an antimicrobial that prevents the visible growth of a bacterium. qlaboratories.com A disk diffusion method, using a 10 μg levonadifloxacin disk, has also been established, with defined quality control zone size ranges published in the CLSI M100 document. researchgate.netresearchgate.net These standardized methods are crucial for clinical microbiology laboratories to provide reliable susceptibility results to guide patient therapy. nih.govmanipal.edu

Microbiological Assays for Quantifying Bactericidal and Bacteriostatic Activity

Beyond determining the concentration that inhibits bacterial growth (bacteriostatic activity), it is often important to ascertain the concentration that actively kills the bacteria (bactericidal activity).

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antibacterial agent that results in a 99.9% reduction in the initial bacterial inoculum. qlaboratories.combmglabtech.com The MBC is typically determined by subculturing from the clear wells of a MIC test onto antibiotic-free agar. qlaboratories.com An antimicrobial agent is generally considered bactericidal if the MBC is no more than four times the MIC. qlaboratories.com

Time-kill assays provide a dynamic picture of the antimicrobial's bactericidal or bacteriostatic effect over time. researchgate.net For levonadifloxacin, time-kill studies against Staphylococcus aureus have demonstrated potent bactericidal activity, with a significant reduction in bacterial counts (up to 3 logs in 24 hours) at concentrations 2–8 times the MIC. nih.gov Even at high bacterial inoculums (10^8 CFU/mL), levonadifloxacin maintained its bactericidal effect. nih.gov Intracellular time-kill studies using THP-1 monocytes have also shown that levonadifloxacin can effectively kill intracellular S. aureus, with a 1.0 to 2.0 log10 reduction in colony-forming units. nih.gov

Table 2: Bactericidal Activity of Levonadifloxacin against S. aureus

| Assay | Organism | Finding | Reference |

| Time-Kill Assay | S. aureus | Up to 3-log reduction in 24h at 2-8x MIC | nih.gov |

| Intracellular Time-Kill Assay | Intracellular S. aureus | 1.0-2.0 log10 reduction in CFU | nih.gov |

| Biofilm Eradication | Biofilm-embedded S. aureus | ≥90% bacterial kill rate | nih.gov |

Microscopic Techniques for Biofilm Structure and Bacterial Morphology Analysis

Bacterial biofilms present a significant challenge in the treatment of infections due to their inherent resistance to antimicrobial agents. Microscopic techniques are vital for visualizing the effects of antibiotics on biofilm structure and bacterial morphology. mdpi.comnih.govfrontiersin.orgresearchgate.net

Scanning Electron Microscopy (SEM) has been utilized to investigate the impact of levonadifloxacin on Staphylococcus aureus biofilms. nih.govportico.org SEM images have revealed that levonadifloxacin can cause extensive disruption of the biofilm structure and a corresponding decrease in the number of viable bacteria. nih.govnih.gov This suggests that levonadifloxacin has the potential to permeate the biofilm matrix and exert its bactericidal effect on the embedded bacteria. portico.org The disruption of the thick, dense biofilm architecture into a monolayer of dispersed cells is a key indicator of its antibiofilm activity. researchgate.net

Confocal Laser Scanning Microscopy (CLSM) is another powerful tool for biofilm analysis, allowing for the three-dimensional visualization of live and dead bacteria within the biofilm matrix. frontiersin.orgresearchgate.netnih.gov While specific CLSM studies on Alalevonadifloxacin are not widely reported, this technique offers the potential to further elucidate the spatial effects of the antibiotic on biofilm viability and structure.

Future Research Trajectories and Implications for Antimicrobial Drug Discovery

Addressing Persistent Unmet Medical Needs in Resistant Bacterial Infections

Alalevonadifloxacin (B1665202), through its active moiety levonadifloxacin (B139917), offers a promising solution for several persistent and difficult-to-treat infections, primarily driven by resistant Gram-positive organisms. A primary unmet need is the treatment of infections caused by Methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant S. aureus (QRSA). nih.gov Levonadifloxacin exhibits potent activity against these pathogens due to its distinct mechanism of action, which involves preferential targeting of bacterial DNA gyrase, an approach that differs from many other quinolones. nih.govnih.gov This allows it to remain effective against strains that have developed resistance to conventional fluoroquinolones.

Clinical and post-marketing surveillance studies have demonstrated high success rates for alalevonadifloxacin/levonadifloxacin in treating acute bacterial skin and skin structure infections (ABSSSI), diabetic foot infections, and concurrent bacteremia, conditions frequently complicated by MRSA. wockhardt.comresearchgate.net A post-marketing surveillance study involving 1,266 patients reported high clinical success rates for various infections, including those with identified MRSA. emrok.co.in

Future research is poised to expand its application to other areas with significant unmet needs:

Bone and Joint Infections (BJI): Treating BJIs is notoriously difficult due to poor antibiotic penetration into bone tissue. Preclinical pharmacokinetic studies in rats have shown that levonadifloxacin achieves significant concentrations in various bone compartments. researchgate.net These findings support its potential as a differentiated therapy for BJIs and call for further clinical investigation in this area.

Community-Acquired Bacterial Pneumonia (CABP): Levonadifloxacin has shown effectiveness against key respiratory pathogens, including macrolide- and penicillin-resistant Streptococcus pneumoniae. nih.gov A retrospective, real-world study on its use for CABP found a clinical success rate of 95.0% and a microbial success rate of 96.8%, suggesting it could be a valuable option, especially with the convenience of an oral formulation for outpatient or step-down therapy. msjonline.org

Infections in Comorbid Patients: A consensus panel of experts supported the therapeutic use of levonadifloxacin and alalevonadifloxacin for treating resistant Gram-positive infections in patients with co-morbidities like kidney or liver dysfunction, where other antibiotics may be contraindicated or require dose adjustments. nih.gov

| Indication | Pathogen(s) | Study Type | Clinical Success Rate | Citation |

| Acute Bacterial Skin & Skin Structure Infections (ABSSSI) | Gram-positive pathogens, including MRSA | Phase 3 Clinical Trial | Non-inferior to Linezolid (B1675486) | researchgate.net |

| Various Bacterial Infections (including ABSSSI, DFI, Septicemia) | Primarily Gram-positive | Post-Marketing Surveillance | 95.7% (overall) | emrok.co.in |

| Community-Acquired Bacterial Pneumonia (CABP) | CABP-pathogens | Retrospective Real-World Study | 95.0% | msjonline.org |

| Secondary Bacterial Pulmonary Infections in COVID-19 | Gram-positive and Gram-negative pathogens | Retrospective Real-World Study | 96.8% | msjonline.org |

This table presents findings on levonadifloxacin, the active moiety of alalevonadifloxacin.

Potential for Synergistic Combination Therapies Research

While alalevonadifloxacin has demonstrated potent monotherapy efficacy, the future of combating antimicrobial resistance will likely involve strategic combination therapies. The goals of such combinations are to broaden the spectrum of activity, prevent the emergence of resistance, and achieve synergistic killing of pathogens.

There is a significant opportunity for future research to formally investigate the synergistic potential of alalevonadifloxacin. Preclinical in vitro studies, such as checkerboard assays and time-kill curve analyses, are needed to identify promising partner antibiotics. Potential candidates for combination could include:

Beta-lactams: Combining a fluoroquinolone with a beta-lactam could offer a dual mechanism of action against a wider range of pathogens. Studies on other quinolones have shown synergy with drugs like oxacillin (B1211168) against MRSA. researchgate.net

Aminoglycosides or Glycopeptides: For severe, systemic infections, combination with agents like vancomycin (B549263) or an aminoglycoside is a standard approach that warrants formal investigation with levonadifloxacin.

Systematic research into these combinations would provide the evidence base needed to move from empirical use to rational, evidence-based combination therapy, defining optimal partners and dosing for specific, hard-to-treat infections. This remains a critical and underexplored trajectory for alalevonadifloxacin.

Overcoming Challenges in Novel Antibiotic Development and Stewardship

The development of alalevonadifloxacin provides a case study in overcoming several long-standing challenges in the antibiotic pipeline and offers features that strongly support antimicrobial stewardship.

One of the major hurdles in drug development is creating orally bioavailable drugs. The parent compound, levonadifloxacin, is highly potent but has very poor oral absorption. nih.gov The development of alalevonadifloxacin as an L-alanine ester prodrug was a successful strategy to overcome this, achieving approximately 90% oral bioavailability. wockhardt.comresearchgate.net This innovation addresses a critical challenge, as the lack of an oral option for a potent IV antibiotic can lead to prolonged hospital stays and increased healthcare costs.

The availability of both a highly effective intravenous (levonadifloxacin) and a bioequivalent oral (alalevonadifloxacin) formulation is a cornerstone of effective antimicrobial stewardship. who.intfadic.net It allows for:

Seamless IV-to-Oral Switch Therapy: Patients can be transitioned from inpatient IV treatment to outpatient oral treatment, reducing the risk of hospital-acquired infections and freeing up hospital resources. researchgate.net

Reduced Use of Indwelling Catheters: Minimizing the duration of IV therapy reduces the risk of catheter-related bloodstream infections.

Furthermore, the compound's favorable pharmacological profile contributes to stewardship goals. It has been shown to have a low potential for drug-drug interactions and does not require dose adjustments in patients with hepatic impairment, simplifying its use in complex patients with multiple comorbidities and medications. nih.govnih.gov

The development journey of alalevonadifloxacin itself highlights the challenges of bringing a new antibiotic to market, a process that for Wockhardt involved over two decades of investment and navigating a difficult landscape for antibiotic research. wockhardt.comnih.gov The successful approval of this novel, India-discovered antibiotic provides a much-needed example of progress in a field where the pipeline has been alarmingly sparse. wockhardt.comnih.gov Future stewardship efforts should focus on ensuring its judicious use to preserve its efficacy against resistant pathogens for years to come. This includes implementing clear institutional guidelines, monitoring for resistance, and educating prescribers on its appropriate place in therapy. nih.govnih.govyoutube.com

Q & A

Q. What is the molecular mechanism of action of alalevonadifloxacin (hydrochloride) against multidrug-resistant pathogens?

Alalevonadifloxacin inhibits bacterial DNA gyrase and topoisomerase IV, critical enzymes for DNA replication and repair. Its benzoquinolizine-quinolone hybrid structure enables dual-target inhibition, particularly effective against Gram-positive pathogens like MRSA and quinolone-resistant strains. Experimental validation involves in vitro enzymatic assays using purified gyrase/topoisomerase IV and bacterial growth inhibition studies (MIC determination) .

Q. How should researchers design in vitro susceptibility testing for alalevonadifloxacin?

Use standardized broth microdilution methods (CLSI/EUCAST guidelines) with a bacterial inoculum of ~5 × 10⁵ CFU/mL. Include ciprofloxacin as a comparator to assess resistance profiles. For time-kill assays, sample at 0, 2, 4, 6, 8, and 24 hours to evaluate bactericidal activity (e.g., ≥3 log₁₀ reduction in CFU/mL indicates rapid killing) .

Q. What analytical methods are recommended for quantifying alalevonadifloxacin in pharmacokinetic studies?

High-performance liquid chromatography (HPLC) with UV detection (207 nm) is optimal. Use a C18 column (150 × 4.6 mm, 5 µm) and a mobile phase of 0.03 M phosphate buffer-methanol (70:30). For impurity profiling, employ time-dependent selected reaction monitoring (SRM)-based GC-MS/MS to detect genotoxic contaminants like alkyl halides .

Advanced Research Questions

Q. How can contradictory efficacy data between in vitro and clinical studies be reconciled?

Discrepancies often arise from pharmacokinetic/pharmacodynamic (PK/PD) variability. Design in vitro PK/PD models simulating human serum concentrations (e.g., hollow-fiber systems). Compare free drug AUC/MIC ratios against clinical outcomes. For example, phase III trials showed higher cure rates for IV/oral alalevonadifloxacin vs. linezolid (91% vs. 87.8% IV; 95.2% vs. 93.6% oral), suggesting enhanced tissue penetration despite similar MICs .

Q. What experimental strategies mitigate resistance development during prolonged alalevonadifloxacin exposure?

Conduct serial passage assays: expose bacteria (e.g., S. aureus) to sub-inhibitory concentrations over 10–20 generations. Monitor MIC shifts via agar dilution. Use whole-genome sequencing to identify mutations in gyrA, grlA, or efflux pump regulators. Combine with efflux inhibitors (e.g., reserpine) to assess resistance mechanisms .

Q. How should researchers optimize formulation stability for in vivo studies?

Perform forced degradation studies under ICH conditions: acidic/alkaline hydrolysis (0.1N HCl/NaOH), oxidative (3% H₂O₂), thermal (40–60°C), and photolytic (ICH Q1B). Monitor degradation via HPLC-UV and LC-MS. Store lyophilized formulations at -20°C in amber vials to prevent hydrolysis and photodegradation .

Q. What statistical approaches are critical for analyzing heterogenous clinical trial data?

Use mixed-effects models to account for multi-center variability. For non-inferiority trials, apply a 10% margin and two-sided 95% CI. Stratify analyses by infection type (e.g., SSTI vs. bacteremia) and adjust for covariates like renal function (alalevonadifloxacin is 60% renally excreted) .

Methodological Guidance

- For PK/PD Modeling : Integrate in vitro time-kill data with population PK models (e.g., NONMEM) to simulate dosing regimens. Validate using Monte Carlo simulations targeting ≥90% probability of target attainment (PTA) .

- For Resistance Studies : Pair mutant prevention concentration (MPC) assays with genomic analysis to predict resistance emergence. A MPC/MIC ratio <8 suggests low resistance risk .

- For Impurity Analysis : Follow ICH M7 guidelines, using SRM-GC-MS/MS with a limit of quantification (LOQ) ≤30 ppm for genotoxic impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products